1-Caffeoyl-beta-D-glucose

Vue d'ensemble

Description

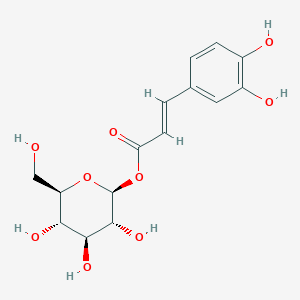

1-Caffeoyl-beta-D-glucose is a cinnamate ester obtained by the formal condensation of the 1-hydroxy group of beta-D-glucopyranose with the carboxy group of trans-caffeic acid . This compound is a naturally occurring metabolite found in various plants, including coffee, tea, and other botanical sources . It is known for its potential biological activities and is a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Caffeoyl-beta-D-glucose can be synthesized through the esterification of caffeic acid with beta-D-glucose. The reaction typically involves the use of a catalyst such as nicotinamide adenine dinucleotide (NAD) to mediate the formation of a carbon-oxygen single bond between the carbonyl group of caffeic aldehyde and the 6-hydroxyl group on glucose . The reaction conditions often include acidic and low salt environments to optimize the yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be extracted from natural sources such as coffee and tea plants through processes involving solvent extraction and purification .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Caffeoyl-beta-D-glucose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the caffeoyl moiety to dihydrocaffeoyl derivatives.

Substitution: The hydroxyl groups on the glucose moiety can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrocaffeoyl derivatives.

Substitution: Various acylated glucose derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Caffeoyl-beta-D-glucose has a molecular formula of CHO and a molecular weight of 342.30 g/mol. It is characterized by a caffeoyl group attached to a glucose moiety, which contributes to its biological activities. The compound exhibits weak acidity and is slightly soluble in water.

Scientific Research Applications

1. Chemistry

- Model Compound : CGB serves as a model compound for studying esterification and glycosylation reactions. Its unique structure allows researchers to explore reaction mechanisms and optimize synthetic pathways.

2. Biology

- Metabolism Studies : CGB is studied for its role in plant metabolism, particularly in the biosynthesis of phenolic compounds.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity by scavenging free radicals, thereby reducing oxidative stress.

3. Medicine

- Anti-inflammatory Activity : Research indicates that CGB can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

- Anticancer Potential : CGB exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

4. Industry

- Natural Preservatives : Due to its antioxidant properties, CGB is utilized in the food and cosmetic industries as a natural preservative.

- Nutraceuticals : It is being explored as a dietary supplement for its potential health benefits related to oxidative stress and inflammation.

Antioxidant Activity

CGB has been shown to inhibit lipid peroxidation and protect cellular membranes from oxidative damage.

| Study | Antioxidant Activity (IC50) | Method |

|---|---|---|

| 93.25 μM | DPPH Scavenging |

Anti-inflammatory Activity

A study demonstrated that treatment with CGB significantly reduced TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Treatment (CGB) | Result |

|---|---|---|

| TNF-α | 50 µg/mL | Reduced levels |

Anticancer Properties

CGB exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.5 | Induction of apoptosis |

| HT-29 | 25.3 | Cell cycle arrest |

| A549 | 30.1 | Inhibition of proliferation |

Case Studies

- Antioxidant Study : A study evaluated the antioxidant activity of CGB using the DPPH radical scavenging method, demonstrating significant inhibition at low concentrations .

- Anti-inflammatory Research : In vitro studies showed that CGB could significantly reduce the production of inflammatory cytokines in macrophages stimulated with LPS, suggesting potential therapeutic applications in inflammatory diseases .

- Cancer Cell Line Study : Research indicated that CGB effectively induced apoptosis in breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 1-caffeoyl-beta-D-glucose involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Antiviral Activity: The compound interferes with viral replication by inhibiting viral enzymes and proteins.

Comparaison Avec Des Composés Similaires

Chlorogenic Acid: Another caffeic acid derivative with similar antioxidant and anti-inflammatory properties.

Caftaric Acid: A compound found in Echinacea species with similar biosynthetic pathways.

Dihydrocaffeoyl-beta-D-glucose: A reduced form of 1-caffeoyl-beta-D-glucose with similar biological activities

Uniqueness: this compound is unique due to its specific ester linkage between caffeic acid and beta-D-glucose, which imparts distinct biological activities and stability compared to other similar compounds .

Activité Biologique

1-Caffeoyl-beta-D-glucose (CGB) is a natural compound derived from the esterification of caffeic acid and beta-D-glucose. It belongs to the family of hydroxycinnamic acid glycosides and is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of CGB, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 342.30 g/mol. It is characterized as a slightly soluble compound in water and exhibits weak acidity. The structure includes a caffeoyl group attached to a glucose moiety, which contributes to its biological activities.

1. Antioxidant Activity

CGB demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress. The compound donates hydrogen atoms from its hydroxyl groups, effectively neutralizing reactive oxygen species (ROS). Research indicates that CGB can inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage.

Table 1: Antioxidant Activity of this compound

2. Anti-inflammatory Activity

CGB has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial in managing chronic inflammatory conditions.

Case Study: Inhibition of Inflammatory Cytokines

A study demonstrated that treatment with CGB significantly reduced TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent in therapeutic applications.

3. Anticancer Properties

Research indicates that CGB exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 20.5 | Induction of apoptosis |

| HT-29 (Colon) | 25.3 | Cell cycle arrest |

| A549 (Lung) | 30.1 | Inhibition of proliferation |

The biological activities of CGB can be attributed to several mechanisms:

- Antioxidant Mechanism: CGB's ability to donate electrons stabilizes free radicals, preventing cellular damage.

- Anti-inflammatory Mechanism: By inhibiting key enzymes involved in the inflammatory response, such as COX-2 and iNOS, CGB reduces inflammation.

- Anticancer Mechanism: The compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.

Applications in Medicine and Industry

Given its diverse biological activities, CGB has potential applications in:

- Nutraceuticals: As a natural antioxidant supplement to combat oxidative stress-related diseases.

- Pharmaceuticals: Development of anti-inflammatory and anticancer drugs.

- Food Industry: Utilization as a natural preservative due to its antioxidant properties.

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(23-10)24-11(19)4-2-7-1-3-8(17)9(18)5-7/h1-5,10,12-18,20-22H,6H2/b4-2+/t10-,12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSDYZZEIBAPIN-VBQORRLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415188 | |

| Record name | 1-Caffeoyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14364-08-0 | |

| Record name | 1-Caffeoyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.